Ispinesib

Description

Ispinesib is a synthetic small molecule, derived from quinazolinone, with antineoplastic properties. This compound selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing. Because KSP is not involved in nonmitotic processes, such as neuronal transport, this compound may be less likely to cause the peripheral neuropathy often associated with the tubulin-targeting agents.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.

a kinesin spindle inhibitor; structure in first source

See also: this compound Mesylate (active moiety of).

Properties

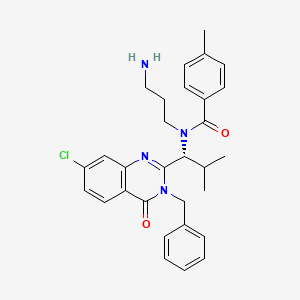

IUPAC Name |

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZRFPJCWMNVAV-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187307 | |

| Record name | Ispinesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336113-53-2 | |

| Record name | Ispinesib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336113532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ispinesib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06188 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ispinesib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISPINESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKT5F9C2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ispinesib's Mechanism of Action on Kinesin Spindle Protein (KSP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of KSP in Mitosis

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein belonging to the kinesin-5 superfamily.[1] KSP's primary function is to establish and maintain the bipolar mitotic spindle, a fundamental structure for accurate chromosome segregation during cell division.[2][3][4] It achieves this by crosslinking and sliding antiparallel microtubules, which generates the outward force necessary for centrosome separation.[4] Given that its role is exclusive to mitosis, KSP presents an attractive target for anticancer therapies, as its inhibition would selectively affect rapidly dividing cancer cells while sparing non-dividing cells, potentially reducing the side effects commonly associated with traditional chemotherapeutics like taxanes and vinca alkaloids.[5][6][7]

Ispinesib: A Potent and Specific Allosteric Inhibitor of KSP

This compound (formerly SB-715992) is a synthetic, quinazolinone-derived, small-molecule inhibitor of KSP.[5][8] It is a potent, specific, and reversible inhibitor that has been the subject of numerous preclinical and clinical studies.[8][9] Unlike ATP-competitive inhibitors, this compound acts allosterically, binding to a specific pocket on the KSP motor domain that is approximately 12 Å away from the nucleotide-binding site.[6][9] This allosteric binding site is located within the α2/loop L5/helix α3 region of the KSP motor domain.[6]

Biochemical Mechanism of Action

The binding of this compound to KSP induces a conformational change in the motor domain, which is the core of its inhibitory action.[9] This leads to the following key molecular events:

-

Inhibition of ATPase Activity: this compound is an ATP-uncompetitive inhibitor.[9] It does not prevent ATP from binding to KSP. Instead, it inhibits the release of adenosine diphosphate (ADP) from the KSP-ADP complex.[2][3] By locking KSP in an ADP-bound state, this compound effectively stalls the ATPase cycle, which is essential for generating the mechanical force required for microtubule sliding.[6]

-

Altered Microtubule Binding: The this compound-induced conformational change alters KSP's interaction with microtubules.[2][9] Specifically, it traps the motor protein in a state that is unable to effectively engage with and move along microtubules, thus preventing the generation of the outward force needed for spindle pole separation.[3]

Cellular Consequences of KSP Inhibition by this compound

The biochemical inhibition of KSP by this compound translates into distinct and observable cellular effects:

-

Mitotic Arrest: The failure to separate spindle poles leads to the formation of a characteristic "monopolar spindle" or "monoaster" phenotype.[4][6] This structural defect activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, causing the cell to arrest in mitosis.[10]

-

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][8] This is often characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[11] this compound has been shown to induce apoptosis in a variety of cancer cell lines.[8][11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's activity.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki app | 1.7 nM | Cell-free assay | [8] |

| IC50 (KSP ATPase) | < 10 nM | Cell-free assay | [6] |

| IC50 (Cell Proliferation) | 1.2 nM - 9.5 nM | Colo205, Colo201, HT-29, M5076, Madison-109, MX-1 | [8] |

| IC50 (Cell Proliferation) | 4.1 nM (median) | Pediatric Preclinical Testing Program (PPTP) in vitro panel | [12] |

| GI50 | 7.4 nM - 600 nM | Panel of 53 breast cancer cell lines | [8] |

Key Experimental Protocols

KSP ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by KSP in the presence and absence of an inhibitor.

Methodology:

-

Reagents: Recombinant human KSP motor domain, microtubules (polymerized from tubulin), ATP, and a detection system to measure ADP production (e.g., ADP-Glo™ Kinase Assay).[13]

-

Procedure:

-

KSP enzyme is incubated with stabilized microtubules in an appropriate assay buffer.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at a controlled temperature (e.g., 25°C) for a defined period.

-

The reaction is stopped, and the amount of ADP produced is quantified using a luminescent or fluorescent detection reagent.[13]

-

-

Data Analysis: The rate of ADP production is plotted against the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cells are seeded and allowed to adhere. They are then treated with this compound at various concentrations or for different durations. A vehicle control (e.g., DMSO) is also included.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and then fixed in ice-cold ethanol (e.g., 70-85%) to permeabilize the cell membranes.[14][15]

-

Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.[14][15]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of each cell.

-

Data Analysis: The resulting data is displayed as a histogram, where cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate DNA content. An increase in the G2/M population is indicative of mitotic arrest.[14]

Visualizations

Caption: this compound's allosteric binding to the KSP-ADP complex stalls the ATPase cycle.

Caption: A typical experimental workflow for evaluating the effects of this compound.

Caption: The logical cascade of events following this compound-mediated KSP inhibition.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism of inhibition of human KSP by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Facebook [cancer.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitor library screening identifies this compound as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Activity of the Kinesin Spindle Protein Inhibitor this compound (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

The Discovery and Chemical Optimization of Ispinesib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ispinesib (SB-715992) is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division. Its discovery marked a significant advancement in the development of targeted anticancer therapies, offering a distinct mechanism of action compared to traditional microtubule-targeting agents. This technical guide provides an in-depth overview of the discovery, mechanism of action, and extensive chemical optimization of this compound. It includes detailed experimental protocols for key assays, a comprehensive summary of structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and experimental workflows.

Introduction: Targeting Mitosis with KSP Inhibitors

The mitotic spindle is a validated target for cancer chemotherapy. However, traditional anti-mitotic agents, such as taxanes and vinca alkaloids, which target tubulin, are often associated with significant side effects, including peripheral neuropathy, due to their interference with microtubule functions in non-dividing cells like neurons. The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of motor proteins and is exclusively expressed in proliferating cells, where it plays an essential role in establishing the bipolar spindle. This selective expression profile makes KSP an attractive target for the development of anticancer drugs with a potentially wider therapeutic window and reduced neurotoxicity.

This compound, a synthetic small molecule derived from a quinazolinone scaffold, emerged from a high-throughput screening campaign and subsequent lead optimization efforts.[1][2] It functions as an allosteric inhibitor, binding to a pocket on the KSP motor domain distinct from the ATP-binding site.[2][3] This binding locks the enzyme in an ADP-bound state, preventing its release from the microtubule and ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by specifically inhibiting the ATPase activity of KSP. The process can be broken down into the following key steps:

-

Binding to the KSP-ADP Complex: this compound binds to an allosteric site on the KSP motor domain, which is most accessible when ADP is bound.[3]

-

Inhibition of ADP Release: The binding of this compound stabilizes the KSP-ADP complex, preventing the release of ADP.[3]

-

Disruption of the Kinesin Motor Cycle: The inability to release ADP and subsequently bind ATP stalls the mechanochemical cycle of KSP.

-

Formation of Monopolar Spindles: As KSP is responsible for pushing the spindle poles apart, its inhibition leads to the formation of characteristic monopolar spindles, where the chromosomes are arranged in a rosette-like structure around a single spindle pole.

-

Mitotic Arrest and Apoptosis: The failure to form a functional bipolar spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and subsequent programmed cell death (apoptosis).

dot

Caption: Mechanism of this compound action on the KSP motor protein.

Discovery and Chemical Optimization

This compound was identified through a high-throughput screening (HTS) of a chemical library for inhibitors of KSP's microtubule-stimulated ATPase activity. The initial hits were subsequently subjected to a rigorous lead optimization program to enhance potency, selectivity, and pharmacokinetic properties.

Lead Optimization Strategies

The chemical optimization of the initial quinazolinone hits focused on modifications at several key positions of the scaffold to improve interaction with the allosteric binding pocket of KSP. A significant breakthrough in potency was achieved through the isosteric replacement of the quinazoline ring with a chromen-4-one ring, leading to the discovery of SB-743921, which exhibited a five-fold increase in potency against KSP.[2]

dot

References

- 1. Assays for Kinesin Microtubule-Stimulated AT Pase Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Ispinesib: A Technical Guide to its Role in Mitotic Arrest and Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Ispinesib (SB-715992), a selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. It explores the molecular mechanisms by which this compound induces mitotic arrest and subsequent apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: KSP Inhibition and Mitotic Arrest

This compound is a potent, allosteric, and selective small-molecule inhibitor of the KSP motor protein.[1][2] KSP is a plus-end-directed microtubule motor from the kinesin-5 family, essential for establishing a bipolar mitotic spindle during the early stages of mitosis.[3][4] It functions by sliding antiparallel microtubules apart, pushing the centrosomes away from each other.

Inhibition of KSP's ATPase activity by this compound prevents this crucial centrosome separation.[1][5] The drug binds to an allosteric pocket on the KSP motor domain, approximately 12 Å away from the ATP-binding site, which locks the motor in an ADP-bound state and prevents the energy release required for its motor function.[4][5][6] This leads to the formation of characteristic monopolar spindles ("monoasters"), where duplicated but unseparated centrosomes reside at the center of a radial array of microtubules.[1][7] The failure to form a functional bipolar spindle activates the spindle assembly checkpoint, causing a prolonged cell cycle arrest in mitosis (M-phase).[8][9]

Caption: Mechanism of this compound-induced mitotic arrest and apoptosis.

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for a cell and often triggers programmed cell death, or apoptosis.[8] Following this compound-induced arrest, cancer cells activate the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, including the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl-XL and phospho-Bcl-2.[10] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. A key event is the cleavage and activation of Caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[10][11] The combination of this compound with Bcl-2 inhibitors like Navitoclax has been shown to significantly enhance this apoptotic signaling, leading to increased cell death during mitosis.[7]

Quantitative Efficacy Data

The anti-proliferative and cytotoxic activity of this compound has been quantified across numerous preclinical models and clinical trials.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Potency Metric | Value (nM) | Reference |

| Colo205 | Colon | IC50 | 1.2 - 9.5 | [1][12] |

| Colo201 | Colon | IC50 | 1.2 - 9.5 | [1][12] |

| HT-29 | Colon | IC50 | 1.2 - 9.5 | [1][12] |

| Madison-109 | Lung Carcinoma | IC50 | 1.2 - 9.5 | [12] |

| M5076 | Sarcoma | IC50 | 1.2 - 9.5 | [12] |

| MX-1 | Breast | IC50 | 1.2 - 9.5 | [12] |

| BT-474 | Breast | GI50 | 45 | [2][13] |

| MDA-MB-468 | Breast | GI50 | 19 | [2][13] |

| PC-3 | Prostate | - | 15 - 30 | [2][12] |

| KPL4 | Breast | - | - | [12][13] |

| HCC1954 | Breast | - | - | [12][13] |

| MCF-7 | Breast | - | - | [12][13] |

| SCC25 | Oral Cancer | IC50 | 4.6 | [14] |

| SCC09 | Oral Cancer | IC50 | 1.9 | [14] |

| Concentration range tested that suppresses proliferation and induces apoptosis.[12][13] |

Table 2: this compound In Vivo Efficacy in Xenograft Models

| Model | Cancer Type | Dose (mg/kg) | Administration | Outcome | Reference |

| Colo205 Xenograft | Colon | 4.5 - 15 | i.p. | Tumor growth inhibition | [12] |

| HT-29 Xenograft | Colon | 4.5 - 15 | i.p. | Tumor growth inhibition | [12] |

| Madison 109 | Lung Carcinoma | 6 - 10 | i.p. | Tumor growth inhibition | [12] |

| Breast Cancer Panel | Breast | 8 - 10 | i.p. (q4d x 3) | Tumor growth inhibition/regression | [12][13] |

| PDX Model | Pancreatic | - | - | Reduced tumor volume (652.2 mm³ vs 18.1 mm³) | [15] |

Table 3: Summary of this compound Clinical Trial Data

| Phase | Patient Population | Dosing Schedule | MTD (mg/m²) | Dose-Limiting Toxicities (DLTs) | Reference |

| Phase I | Advanced Solid Tumors | Weekly x 3, every 28 days | 7 | Neutropenia | [3][16] |

| Phase I | Advanced Solid Tumors | Days 1 & 15, every 28 days | 12 | Increased AST/ALT | [17] |

| Phase I | Pediatric Solid Tumors | Weekly x 3, every 28 days | 9 | Neutropenia, Hyperbilirubinemia | [3][18] |

| Phase I | Advanced Solid Tumors | Once every 21 days | 18 | Neutropenia | [3][19] |

| Phase I | w/ Docetaxel | Day 1, every 21 days | 10 (this compound) | Prolonged neutropenia, febrile neutropenia | [20][21] |

Key Experimental Methodologies

Reproducible and quantitative assessment of this compound's effects relies on a core set of cellular and molecular biology techniques.

Caption: A typical experimental workflow for evaluating this compound in vitro.

Cell Viability / Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Plating: Seed cells in the log phase of growth into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Add this compound in a dilution series to the appropriate wells. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[12]

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.

-

Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Analysis: Normalize data to vehicle controls and plot a dose-response curve to calculate GI50/IC50 values.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Cell Harvest: Culture and treat cells with this compound (e.g., 150 nM) for the desired time.[8] Harvest cells, including any floating cells, and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet (e.g., 1-2 x 10⁶ cells) in a small volume of cold PBS. While gently vortexing, add ice-cold 70-85% ethanol dropwise to fix the cells.[8][22] Incubate for at least 2 hours at 4°C (or overnight).

-

Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 10-50 µg/mL) and RNase A (e.g., 250 µg/mL) in PBS.[8][23] The RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[22]

-

Acquisition: Analyze the samples on a flow cytometer (e.g., FACSCalibur).[8] PI is typically excited by a 488 nm laser and its emission is collected in the red spectrum.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G2/M phase, which will be elevated in response to this compound.[8]

Apoptosis Detection (Western Blot for Cleaved Caspase-3)

This protocol detects the active, cleaved form of Caspase-3, a key marker of apoptosis.

-

Protein Extraction: Treat cells with this compound, harvest, and wash with cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cleaved Caspase-3 overnight at 4°C. Also probe a separate or stripped membrane for a loading control like β-actin or GAPDH.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved Caspase-3 band indicates apoptosis induction.[11]

Mechanisms of Resistance

Despite its potent activity, resistance to this compound can develop, limiting its clinical utility. Identified mechanisms include:

-

STAT3 Activation: Resistance can be driven by the activation of the STAT3 signaling pathway, which promotes anti-apoptotic and metabolic effects, allowing cells to survive a prolonged G2/M arrest.[24]

-

Therapy-Induced Senescence (TIS): this compound treatment can induce a subpopulation of senescent cells that are resistant to the drug.[24]

-

Point Mutations: Mutations in the KSP motor domain, specifically within the this compound binding pocket (e.g., D130V in loop 5), can attenuate drug binding and confer resistance.[25][26]

-

Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), may lead to increased efflux of this compound from the cell.[25]

References

- 1. A phase I trial of this compound, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. A Pediatric Phase 1 Trial and Pharmacokinetic Study of this compound: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition of human KSP by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activity of the Kinesin Spindle Protein Inhibitor this compound (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Inhibitor library screening identifies this compound as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A phase I study of this compound, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I dose-escalation and pharmacokinetic study of this compound, a kinesin spindle protein inhibitor, administered on days 1 and 15 of a 28-day schedule in patients with no prior treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A pediatric phase I trial and pharmacokinetic study of this compound: a Children's Oncology Group phase I consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A phase II study of this compound (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A phase I trial of this compound, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. Resistance to spindle inhibitors in glioblastoma depends on STAT3 and therapy induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]

Ispinesib (SB-715992): A Technical Guide to a Novel Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib (also known as SB-715992 and CK0238273) is a potent and selective, synthetic small molecule inhibitor of Kinesin Spindle Protein (KSP), a critical motor protein for cell division.[1][2][3] Developed as a novel antineoplastic agent, this compound represents a targeted therapeutic approach that disrupts the mitotic machinery of rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[2][4][5] Unlike traditional microtubule-targeting agents like taxanes and vinca alkaloids, which can cause significant peripheral neuropathy, this compound's specific action on KSP, a protein primarily expressed in proliferating cells, suggests a more favorable safety profile.[2][6] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental protocols.

Mechanism of Action

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 subfamily of motor proteins.[4][6] It plays an indispensable role during the early stages of mitosis, specifically in establishing a bipolar mitotic spindle by separating the centrosomes.[1][4][5] KSP utilizes the energy from ATP hydrolysis to move along microtubules.[6]

This compound functions as a potent, allosteric, and reversible inhibitor of KSP.[7][8] It binds to a specific allosteric pocket on the KSP motor domain, approximately 12 Å away from the ATP-binding site.[6][9] This binding event locks the motor protein in an ADP-bound state, preventing the release of ADP and subsequent ATP hydrolysis.[7][8] Consequently, KSP is unable to generate the outward force required for centrosome separation.[8]

The inhibition of KSP by this compound leads to a characteristic cellular phenotype: the formation of monopolar spindles, also referred to as monoasters.[1][6] In this state, the duplicated centrosomes fail to separate, resulting in a radial array of microtubules with chromosomes attached to a single pole.[1] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which ultimately triggers apoptotic cell death.[1][4]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines.

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 | 1.2 - 9.5 nM | Colo205, Colo201, HT-29, M5076, Madison-109, MX-1 | [1][7] |

| 7.4 - 600 nM | Panel of 53 breast cancer cell lines | [7][10] | |

| Median: 4.1 nM | Pediatric Preclinical Testing Program (PPTP) in vitro panel | [11] | |

| 0.5 nM | 23 tumor cell lines | [12] | |

| Ki app | 1.7 nM | Cell-free assay | [7][13] |

| Ki | 0.6 nM | [14] |

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the antitumor activity of this compound.

| Cancer Type | Xenograft Model | Dosing | Outcome | Reference |

| Colon Cancer | Colo205, Colo201, HT-29 | 4.5 - 15 mg/kg | Tumor growth inhibition | [7] |

| Breast Cancer | MCF-7, HCC1954, MDA-MB-468, KPL4 | 8 - 10 mg/kg | Tumor growth inhibition | [7][13] |

| Pediatric Tumors | Rhabdoid, Wilms, Ewing sarcoma | 10 mg/kg | Maintained complete responses | [11][12] |

| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | Not specified | Dramatic reduction in tumor growth | [15] |

In breast cancer models, this compound produced regressions in five different xenografts and led to tumor-free survivors in three of them.[10] Furthermore, this compound enhanced the antitumor activity of standard-of-care therapies such as trastuzumab, lapatinib, doxorubicin, and capecitabine.[10][16]

Pharmacodynamic Markers

Treatment with this compound in vitro and in vivo leads to a significant increase in markers of mitosis and apoptosis. In breast cancer cell lines, this compound treatment resulted in increased expression of mitotic markers like cyclin A and cyclin B, and apoptotic proteins such as Bax and Bid, while decreasing the anti-apoptotic protein Bcl-XL.[17]

Clinical Data

This compound was the first KSP inhibitor to enter clinical trials and has been evaluated in multiple Phase I and II studies as both a monotherapy and in combination with other agents.[4][6]

| Trial Phase | Cancer Type | Dosing Schedule | MTD/Dose | Key Findings & DLTs | Reference |

| Phase I | Advanced Solid Tumors | + Docetaxel, Day 1 of 21-day cycle | 10 mg/m² this compound + 60 mg/m² Docetaxel | MTD defined; DLTs: prolonged neutropenia, febrile neutropenia. No significant neurotoxicity. | [1][18] |

| Phase I/II | Advanced/Metastatic Breast Cancer (chemo-naïve) | q14d | 14 mg/m² | Well-tolerated; DLTs: Grade 3 increased AST/ALT. | [19][20] |

| Phase II | Advanced/Metastatic Breast Cancer (post-anthracycline/taxane) | 18 mg/m² q21d | 18 mg/m² | 9% objective response rate. | [1][19] |

| Phase II | Platinum-Resistant Ovarian Cancer | 18 mg/m² q21d | 18 mg/m² | One confirmed partial response; study terminated for not meeting CA-125 response criteria. DLT: neutropenia. | [21] |

| Phase II | Non-Small Cell Lung Cancer (NSCLC) | 1-hr IV infusion q21d | Not specified | Completed, but detailed results are limited. | [22][23] |

| Phase II | Malignant Melanoma | 18 mg/m² q21d | 18 mg/m² | No objective responses; single-agent development not recommended for this indication. | [24] |

| Pediatric Phase I | Refractory Solid Tumors | Weekly x 3, every 28 days | 9 mg/m²/dose | MTD defined; DLTs: neutropenia, hyperbilirubinemia. | [14] |

Overall, the most common dose-limiting toxicity observed across trials was neutropenia, which was generally manageable.[19][21] A notable advantage of this compound over microtubule inhibitors is the lack of significant neurotoxicity.[10] While single-agent efficacy has been modest in some settings, the combination potential remains an area of interest.[6][25]

Pharmacokinetics

Pharmacokinetic analyses from clinical trials have provided insights into the disposition of this compound in patients.

| Parameter | Value | Population | Reference |

| Terminal Elimination Half-life | Median: 16 hours (range: 8-44) | Pediatric patients | [14] |

| Plasma Drug Clearance | Median: 5 L/hr/m² (range: 1-14) | Pediatric patients | [14] |

Preliminary pharmacokinetic data from a Phase I trial of this compound in combination with docetaxel suggested no significant interaction between the two drugs.[1][18]

Experimental Protocols

KSP ATPase Inhibition Assay

This biochemical assay is fundamental for determining the inhibitory potency of compounds like this compound against the KSP motor protein.

-

Principle: A pyruvate kinase-lactate dehydrogenase coupled enzyme system is used to measure KSP's ATPase activity. The hydrolysis of ATP to ADP by KSP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[26]

-

Reagents: Purified human KSP enzyme, microtubules (stabilized with paclitaxel), ATP, and the coupling enzymes/substrates in a suitable buffer (e.g., PEM25).[7][26]

-

Procedure:

-

Varying concentrations of this compound are incubated with KSP, microtubules, and the coupled enzyme system.

-

The reaction is initiated by the addition of ATP.

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

-

Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The apparent inhibitor dissociation constant (Ki app) can be calculated using the Morrison equation.[7][26]

Cell Viability/Proliferation Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

-

Principle: Measures the number of viable cells after a period of drug exposure.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of this compound concentrations for a set duration (e.g., 72 hours).

-

Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[7]

-

Luminescence is read using a plate reader.

-

-

Data Analysis: The results are normalized to untreated control cells, and the IC50 (or GI50, the concentration for 50% growth inhibition) is calculated from the resulting dose-response curve.[7]

Cell Cycle Analysis

This protocol is used to confirm that this compound induces mitotic arrest.

-

Principle: Flow cytometry is used to quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle (G1, S, G2/M).

-

Procedure:

-

Cells are treated with this compound (e.g., 150 nM) or a vehicle control for a specified time (e.g., 24 hours).[17]

-

Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

-

Data Analysis: An accumulation of cells with 4N DNA content is indicative of arrest in the G2 or M phase of the cell cycle, consistent with the mechanism of a KSP inhibitor.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.

-

Procedure:

-

Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[13][17]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered according to a specific dose and schedule (e.g., 10 mg/kg intraperitoneally every 4 days for 3 doses).[11]

-

Tumor volume is measured regularly with calipers.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. The occurrence of partial or complete tumor regressions is also noted.[11]

Conclusion

This compound is a first-in-class KSP inhibitor that has demonstrated significant preclinical activity and a manageable safety profile in clinical trials, most notably a lack of neurotoxicity.[2][10] Its mechanism of action, leading to the formation of monopolar spindles and mitotic arrest, is distinct from traditional antimitotic agents.[1][6] While single-agent efficacy has been modest in heavily pre-treated patient populations, its potential in combination with other chemotherapeutic and targeted agents warrants further investigation.[10][27] The development of this compound has paved the way for a new class of targeted anticancer drugs and continues to be a valuable tool for understanding the complexities of mitosis in cancer.[4][28] Future research may focus on identifying predictive biomarkers of response and exploring novel combination strategies to enhance its therapeutic potential.[9][28]

References

- 1. A phase I trial of this compound, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting the kinesin spindle protein: basic principles and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Mechanism of inhibition of human KSP by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Activity of the kinesin spindle protein inhibitor this compound (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A Pediatric Phase 1 Trial and Pharmacokinetic Study of this compound: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitor library screening identifies this compound as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A phase I trial of this compound, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Phase I dose-escalation and pharmacokinetic study of this compound, a kinesin spindle protein inhibitor, administered on days 1 and 15 of a 28-day schedule in patients with no prior treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ascopubs.org [ascopubs.org]

- 22. go.drugbank.com [go.drugbank.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. A phase II study of this compound (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. This compound | Apoptosis | Kinesin | KSP | TargetMol [targetmol.com]

- 27. Kinesin spindle protein (KSP) inhibitors in combination with chemotherapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

Ispinesib's High Selectivity for Kinesin Spindle Protein: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ispinesib (also known as SB-715992) is a potent, allosteric, and highly selective inhibitor of the human Kinesin Spindle Protein (KSP), a critical motor protein in the formation of the bipolar mitotic spindle. This technical guide delves into the specifics of this compound's selectivity for KSP over other mitotic kinesins, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. Understanding this selectivity is paramount for the development of targeted anti-cancer therapies that minimize off-target effects.

Introduction to Mitotic Kinesins and the Role of KSP

Mitosis, the process of cell division, is orchestrated by a complex machinery of proteins, among which the kinesin superfamily of motor proteins plays a pivotal role. These proteins utilize the energy from ATP hydrolysis to move along microtubule tracks, facilitating crucial processes such as chromosome segregation and spindle formation. Several kinesins are active during mitosis, including Kinesin Spindle Protein (KSP), Centromere-Associated Protein E (CENP-E), and Mitotic Kinesin-Like Protein 1 (MKLP-1).

-

Kinesin Spindle Protein (KSP/Eg5/KIF11): A plus-end directed motor essential for establishing and maintaining the bipolar mitotic spindle by pushing the spindle poles apart.[1][2][3][4][5][6] Inhibition of KSP leads to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells.[3][7][8][9][10]

-

Centromere-Associated Protein E (CENP-E): A plus-end directed kinesin that localizes to the kinetochores of chromosomes.[11][12][13][14][15] It is crucial for capturing and aligning chromosomes at the metaphase plate.[11][12][13][14]

-

Mitotic Kinesin-Like Protein 1 (MKLP-1/KIF23): A plus-end directed kinesin that plays a key role during anaphase and cytokinesis, specifically in the formation of the spindle midzone and the midbody.[16][17][18][19][20]

The specific involvement of KSP in cell division makes it an attractive target for cancer therapy, as its inhibition would selectively affect rapidly dividing cancer cells.[10][21] this compound was developed as a specific inhibitor of KSP with the aim of inducing mitotic arrest in tumor cells.[1][21][22]

Quantitative Analysis of this compound's Selectivity

This compound demonstrates remarkable selectivity for KSP, with minimal to no activity against other kinesins, including those involved in mitosis. This high degree of selectivity is a key attribute that contributes to its potential as a therapeutic agent with a favorable safety profile, particularly concerning the peripheral neuropathy often associated with tubulin-targeting agents.[21][23]

| Kinesin Target | Inhibition Metric | Value | Reference |

| KSP (Eg5) | Ki app | 1.7 nM | [24] |

| IC50 (ATPase) | < 10 nM | [7] | |

| CENP-E | Inhibition | No inhibition | [24] |

| MKLP-1 | Inhibition | No inhibition | [24] |

| RabK6 | Inhibition | No inhibition | [24] |

| MCAK | Inhibition | No inhibition | [24] |

| KHC | Inhibition | No inhibition | [24] |

| Kif1A | Inhibition | No inhibition | [24] |

Table 1: Quantitative Selectivity of this compound for KSP over other Kinesins.

One study has reported that this compound is 40,000 times more selective for KSP compared to other kinesins.[23]

Mechanism of KSP Inhibition by this compound

This compound functions as an allosteric inhibitor of KSP.[7][24] It binds to a site on the KSP motor domain that is distinct from the ATP and microtubule binding sites.[7] This binding event locks the KSP motor in a state where it can still bind to microtubules, but the release of ADP is inhibited.[1][22] The inability to release ADP prevents the motor from completing its mechanochemical cycle, effectively halting its movement along the microtubule.[1][22] This leads to the characteristic formation of monopolar spindles and mitotic arrest.[23]

Caption: Mechanism of KSP inhibition by this compound.

Experimental Protocols for Determining Kinesin Selectivity

The selectivity of kinesin inhibitors like this compound is primarily determined through biochemical assays that measure the enzymatic activity of the kinesin motor domain. The most common method is the microtubule-stimulated ATPase activity assay.

Microtubule-Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules.[8][9][25][26][27] The inhibition of this activity is a direct measure of the compound's effect on the kinesin's function.

Protocol Outline:

-

Reagent Preparation:

-

Purified recombinant kinesin motor domains (e.g., KSP, CENP-E, MKLP-1).

-

Polymerized and stabilized microtubules.

-

Assay buffer (e.g., PIPES-based buffer with MgCl2 and paclitaxel).

-

ATP solution.

-

Test compound (this compound) at various concentrations.

-

ADP detection reagents (e.g., ADP-Glo™ Kinase Assay).

-

-

Assay Procedure:

-

Dispense the test compound at various dilutions into a microplate.

-

Add the kinesin enzyme and microtubules to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based assay.

-

-

Data Analysis:

-

The amount of ADP produced is proportional to the ATPase activity of the kinesin.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Caption: Workflow for ATPase-based kinesin selectivity assay.

Cell-Based Assays

While biochemical assays provide a direct measure of enzyme inhibition, cell-based assays are crucial for confirming the activity and selectivity of the compound in a more physiological context.

Types of Cell-Based Assays:

-

Cell Proliferation Assays: These assays measure the effect of the compound on the growth of cancer cell lines. A potent KSP inhibitor like this compound is expected to show low nanomolar IC50 values in various tumor cell lines.[23][24]

-

Mitotic Arrest Assays: Cells treated with a KSP inhibitor are analyzed by microscopy (e.g., immunofluorescence) or flow cytometry to quantify the percentage of cells arrested in mitosis with a characteristic monopolar spindle phenotype.

-

Cellular Phosphorylation Assays: These assays can quantify the phosphorylation of a downstream substrate of a specific kinase to determine the inhibitor's effect on its activity within the cell.[28]

Logical Relationship of this compound's Selectivity and Therapeutic Window

The high selectivity of this compound for KSP is fundamental to its potential as a cancer therapeutic. By specifically targeting a protein essential for mitosis, this compound primarily affects rapidly dividing cells, such as cancer cells, while sparing non-dividing cells. This targeted approach is predicted to result in a wider therapeutic window compared to conventional chemotherapeutics that target ubiquitously expressed proteins like tubulin.

Caption: Logical flow from selectivity to therapeutic window.

Conclusion

This compound's profound selectivity for Kinesin Spindle Protein over other mitotic kinesins is a cornerstone of its design as a targeted anti-cancer agent. Quantitative biochemical assays have unequivocally demonstrated this selectivity, with this compound exhibiting potent, low-nanomolar inhibition of KSP while sparing other critical motor proteins. The allosteric mechanism of inhibition, which locks KSP in an inactive state on microtubules, provides a clear molecular basis for its cellular effects. The detailed experimental protocols outlined herein serve as a guide for the continued evaluation of kinesin inhibitors. Ultimately, the high selectivity of this compound translates to a targeted disruption of mitosis in proliferating cancer cells, offering the potential for a wider therapeutic window and a more favorable side-effect profile compared to less specific anti-mitotic agents. This in-depth understanding of this compound's selectivity is invaluable for the ongoing research and development of next-generation kinesin inhibitors for cancer therapy.

References

- 1. Mechanism of inhibition of human KSP by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Ligand- and structure-based in silico studies to identify kinesin spindle protein (KSP) inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand- and structure-based in silico studies to identify kinesin spindle protein (KSP) inhibitors as potential anticancer agents - UCL Discovery [discovery.ucl.ac.uk]

- 10. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer [mdpi.com]

- 11. CENP-E Function at Kinetochores Is Essential for Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Mitotic Kinesin CENP-E Promotes Microtubule Plus-End Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]

- 15. molbiolcell.org [molbiolcell.org]

- 16. Recruitment of MKLP1 to the spindle midzone/midbody by INCENP is essential for midbody formation and completion of cytokinesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The nuclear localization signal of mitotic kinesin-like protein Mklp-1: effect on Mklp-1 function during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The kinesin-6 members MKLP1, MKLp2 and MPP1 | Biochemistry [bioch.ox.ac.uk]

- 19. Zebrafish mitotic kinesin-like protein 1 (Mklp1) functions in embryonic cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Facebook [cancer.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A phase I trial of this compound, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 24. selleckchem.com [selleckchem.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. reactionbiology.com [reactionbiology.com]

Ispinesib's Potential in Treating Pediatric Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ispinesib, a selective inhibitor of Kinesin Spindle Protein (KSP), and its potential therapeutic application in the treatment of pediatric solid tumors. The document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key mechanisms and workflows.

Introduction

Treating pediatric solid tumors remains a significant challenge, necessitating the exploration of novel therapeutic agents with unique mechanisms of action. Standard chemotherapies, such as tubulin-targeting agents (e.g., taxanes and vinca alkaloids), are associated with significant toxicities, including peripheral neuropathy.[1] this compound (also known as SB-715992) is a small molecule inhibitor that targets the Kinesin Spindle Protein (KSP), a motor protein essential for mitotic spindle formation.[2] By selectively targeting a protein active only during cell division, this compound offers a potentially more targeted and less toxic approach to cancer therapy.[2][3] This guide reviews the preclinical evidence and clinical evaluation of this compound in pediatric oncology.

Mechanism of Action

This compound is a potent and highly specific allosteric inhibitor of KSP (also known as Eg5 or KIF11).[4][5] KSP is a member of the kinesin-5 superfamily of motor proteins that uses ATP hydrolysis to move along microtubules.[1] Its primary function is to push microtubules apart, driving the separation of centrosomes to establish a bipolar mitotic spindle, a critical step for proper chromosome segregation during mitosis.[6][7]

This compound binds to a specific allosteric pocket on the KSP motor domain, approximately 12 Å away from the ATP-binding site.[1][8] This binding event locks the KSP-ADP complex, preventing the release of ADP.[6][7] Consequently, KSP cannot proceed through its catalytic cycle, and its motor function is inhibited. The failure of centrosome separation results in the formation of characteristic monopolar spindles ("mono-asters"), where chromosomes are arranged around a single spindle pole.[1][4] This aberration triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.[5][9]

Preclinical Evaluation in Pediatric Cancers

This compound's activity against pediatric cancers was evaluated by the Pediatric Preclinical Testing Program (PPTP).[4] This program assesses novel agents against a panel of pediatric cancer cell lines and corresponding tumor xenografts.

In Vitro Activity

This compound demonstrated high potency across the PPTP's panel of pediatric cancer cell lines.[4][10]

| Metric | Value | Applicable Cell Lines | Reference |

| Median IC50 | 4.1 nM | PPTP panel including ALL, Ewing sarcoma, rhabdomyosarcoma, rhabdoid tumor, neuroblastoma, and glioblastoma. | [3][4][10] |

| Concentration Range | 0.1 nM to 1 µM | PPTP in vitro panel testing concentrations. | [4][10] |

In Vivo Activity

In vivo studies using mouse xenograft models of pediatric solid tumors showed that this compound has significant antitumor activity.[4]

| Tumor Type | Response Highlights | Reference |

| Overall Solid Tumors | Significant tumor growth delay in 88% (23 of 26) of evaluable xenografts. | [4][10] |

| Rhabdoid Tumor | Maintained Complete Response (CR) in one xenograft model. | [4][10] |

| Wilms Tumor | Maintained Complete Response (CR) in one xenograft model. | [4][10] |

| Ewing Sarcoma | Maintained Complete Response (CR) in one xenograft model. | [4][10] |

| Glioblastoma | High activity observed in one xenograft model. | [4] |

| Osteosarcoma | Unexplained toxicity was observed in mice bearing osteosarcoma xenografts at the 10 mg/kg dose. | [4][10] |

Activity was measured by time to event (EFS T/C) and objective responses (CR, PR).

Preclinical Experimental Protocols

In Vitro Testing (PPTP) [4][10]

-

Cell Lines: A panel of cell lines representing various pediatric cancers.

-

Drug Concentrations: this compound was tested at concentrations ranging from 0.1 nM to 1 µM.

-

Assay: Cell viability or growth inhibition assays were used to determine the IC50 values.

In Vivo Xenograft Testing (PPTP) [4]

-

Animal Models: Mice (e.g., SCID or athymic nude) bearing subcutaneously implanted pediatric tumor xenografts.

-

Drug Formulation: this compound was dissolved in a solution of Cremophor EL (2% v/v), dimethylacetamide (2% v/v), and acidified water (pH 5).

-

Administration: The drug was administered via intraperitoneal (IP) injection.

-

Dosing Regimen: 10 mg/kg (for solid tumors) or 5 mg/kg (for ALL models) administered every 4 days for 3 doses. The treatment course was repeated starting on day 21.

-

Efficacy Endpoints: Tumor volume was measured to assess tumor growth delay. Objective responses such as partial response (PR) and complete response (CR) were also recorded.

Clinical Evaluation in Pediatric Patients

Based on promising preclinical data, a Phase I clinical trial of this compound was conducted in pediatric patients with relapsed or refractory solid tumors.[3][11]

Study Design and Objectives

The study (NCT00363272) was a multicenter, dose-escalation trial.[12]

-

Primary Objectives:

-

Secondary Objective: Preliminarily define the antitumor activity.[12]

Clinical Trial Protocol

-

Patient Population: 24 patients (ages 1-19) with relapsed or refractory solid tumors or lymphoma.[11]

-

Dosing Regimen: this compound was administered as a 1-hour intravenous (IV) infusion on days 1, 8, and 15 of a 28-day cycle.[11][12]

-

Dose Escalation: Cohorts of 3-6 patients were enrolled at escalating dose levels: 5, 7, 9, and 12 mg/m²/dose.[11] The MTD was defined as the dose level below which 2 of 3 or 2 of 6 patients experienced a dose-limiting toxicity (DLT).[12]

Clinical Findings

The trial established the safety profile and MTD for this compound in children but showed limited single-agent efficacy.

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 9 mg/m²/dose (weekly x 3, every 28 days). | [3][11] |

| Dose-Limiting Toxicities (DLTs) | Neutropenia and hyperbilirubinemia were the primary DLTs observed at the 12 mg/m² dose level. | [3][11] |

| Pharmacokinetics | Substantial inter-patient variability. Median terminal half-life was 16 hours; median plasma clearance was 5 L/hr/m². | [3][11] |

| Antitumor Activity | No objective responses (CR or PR) were observed. Three patients had stable disease for 4-7 courses (diagnoses: anaplastic astrocytoma, alveolar soft part sarcoma, ependymoblastoma). | [11][13] |

Conclusion and Future Directions

This compound is a potent KSP inhibitor with a distinct mechanism of action that differentiates it from traditional microtubule-targeting agents. Preclinical studies demonstrated significant in vitro and in vivo activity against a broad range of pediatric solid tumors, including Ewing sarcoma, Wilms tumor, and rhabdoid tumors.[4][10]

However, the subsequent Phase I clinical trial in children with relapsed or refractory solid tumors did not show objective responses, although the drug was generally well-tolerated at the MTD of 9 mg/m²/dose.[3][11] The primary toxicities were manageable myelosuppression and hyperbilirubinemia.[3]

The disconnect between strong preclinical activity and limited clinical efficacy as a single agent suggests several potential paths for future research:

-

Combination Therapies: The cytostatic effect of this compound (mitotic arrest) may be more effectively translated into a cytotoxic outcome when combined with other agents. Investigating combinations with DNA-damaging agents or other cell cycle inhibitors could be a promising strategy.[1][8]

-

Biomarker Development: Identifying biomarkers to predict which tumors are most likely to respond to KSP inhibition is critical. The expression level of its target, KSP (Eg5), has been associated with prognosis in some adult cancers and could be a predictive marker.[14]

-

Optimized Dosing Schedules: Alternative dosing schedules might improve the therapeutic window and efficacy.

References

- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. A Pediatric Phase 1 Trial and Pharmacokinetic Study of this compound: A Children's Oncology Group Phase I Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of inhibition of human KSP by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Initial testing (stage 1) of the kinesin spindle protein inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A pediatric phase I trial and pharmacokinetic study of this compound: a Children's Oncology Group phase I consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. mouseion.jax.org [mouseion.jax.org]

- 14. Inhibitor library screening identifies this compound as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vivo Combination of Ispinesib and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo use of Ispinesib in combination with doxorubicin. This compound (also known as SB-715992) is a potent and selective inhibitor of the kinesin spindle protein (KSP), which is essential for the proper formation of the bipolar mitotic spindle during cell division.[1] Its inhibition leads to mitotic arrest and subsequent apoptosis in actively dividing cells.[2] Doxorubicin is a well-established chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[3][4] The combination of these two agents targets different phases of the cell cycle and distinct molecular pathways, suggesting a potential for synergistic anti-tumor activity.

These protocols are based on preclinical studies and are intended to provide a framework for further research into the efficacy and mechanisms of this combination therapy.

Data Presentation

The following table summarizes the quantitative data on tumor growth inhibition (TGI) from a key preclinical study investigating the combination of this compound and doxorubicin in a breast cancer xenograft model.[5]

Table 1: In Vivo Efficacy of this compound in Combination with Doxorubicin in an MCF7 Breast Cancer Xenograft Model

| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |

| Vehicle Control | - | - | [5] |

| This compound | 6 mg/kg, i.p., q4d x 3 | 67 | [6] |

| Doxorubicin | 2.5 mg/kg, i.v., q4d x 3 | 39 | [6] |

| This compound + Doxorubicin | 6 mg/kg this compound (i.p.) + 2.5 mg/kg Doxorubicin (i.v.), q4d x 3 | 86 | [6] |

TGI was calculated at the end of the study. The combination therapy resulted in a significant enhancement of anti-tumor activity compared to either agent alone.[6]

Experimental Protocols

This section provides a detailed methodology for an in vivo study evaluating the combination of this compound and doxorubicin in a human breast cancer xenograft model.

Cell Line and Culture

-

Cell Line: MCF7 (human breast adenocarcinoma cell line).

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model

-

Animal Strain: Female athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice, 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

-

Housing: Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation

-

Cell Preparation: MCF7 cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel®.

-

Injection: 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[7]

-

Study Initiation: Treatment is initiated when tumors reach a mean volume of 100-150 mm³.

Drug Formulation and Administration

-

This compound Formulation: this compound is formulated in a vehicle of 10% ethanol, 10% Cremophor EL, and 80% Dextrose 5% in water (D5W).[3]

-

Doxorubicin Formulation: Doxorubicin is formulated in 0.9% saline.[3]

-

Dosage and Administration:

-

This compound: Administered intraperitoneally (i.p.) at a dose of 6 mg/kg.[5]

-

Doxorubicin: Administered intravenously (i.v.) at a dose of 2.5 mg/kg.[5]

-

Schedule: Both drugs are administered on a q4d x 3 schedule (one dose every four days for a total of three doses).[5]

-

Injection Volume: The injection volume should be adjusted based on the animal's body weight, typically 100-200 µL.

-

Endpoint Analysis

-

Tumor Growth: Continue to monitor tumor volume and body weight throughout the study.

-

Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Partial and complete tumor regressions can also be recorded.

-

Toxicity Assessment: Monitor animals for signs of toxicity, including weight loss, changes in behavior, and skin condition.

-

Tissue Collection: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Visualizations

Signaling Pathways

The following diagram illustrates the proposed synergistic mechanism of action of this compound and Doxorubicin, leading to enhanced apoptosis.

Caption: Synergistic apoptotic signaling of this compound and Doxorubicin.

Experimental Workflow

The following diagram outlines the key steps of the in vivo experimental workflow.

Caption: In vivo experimental workflow for combination therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Activity of the Kinesin Spindle Protein Inhibitor this compound (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ispinesib Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Ispinesib (also known as SB-715992), a selective inhibitor of Kinesin Spindle Protein (KSP), in mouse xenograft models. The information is compiled from various preclinical studies and is intended to guide the design and execution of in vivo efficacy experiments.

Mechanism of Action

This compound is a potent and specific inhibitor of KSP (also known as Eg5 or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of monopolar spindles and subsequent apoptotic cell death in actively dividing tumor cells.[1][4][5] This targeted mechanism of action makes it a subject of interest in cancer research, as it is less likely to cause peripheral neuropathy compared to tubulin-targeting agents.[1]

Signaling Pathway and Mechanism of Action of this compound

Caption: Mechanism of this compound action on the Kinesin Spindle Protein (KSP) leading to mitotic arrest.

Quantitative Data Summary: this compound Efficacy in Xenograft Models

The following tables summarize the administration protocols and anti-tumor efficacy of this compound in various mouse xenograft models as reported in the literature.

Table 1: this compound Monotherapy in Breast Cancer Xenograft Models

| Cell Line | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Key Outcomes | Reference |

| MCF7 | nu/nu | 10 mg/kg | Intraperitoneal (i.p.) | q4d x 3 | Tumor growth inhibition | [6][7] |

| KPL4 | nu/nu | 10 mg/kg | i.p. | q4d x 3 | Tumor growth inhibition of 97%, 4/10 tumor-free survivors | [8][9] |

| HCC1954 | nu/nu | 10 mg/kg | i.p. | q4d x 3 | Tumor growth inhibition | [6] |

| MDA-MB-468 | SCID | 8 mg/kg | i.p. | q4d x 3 | Tumor regression | [7] |

| BT-474 | SCID | 8 mg/kg | i.p. | q4d x 3 | Tumor growth inhibition | [7][8] |

Table 2: this compound Monotherapy in Other Solid Tumor Xenograft Models

| Cell Line/Tumor Type | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Key Outcomes | Reference |

| Colo205 (Colon) | Nude | 4.5 - 15 mg/kg | i.p. | q4d x 3 | Complete regressions and tumor growth delay | [6][10] |

| HT-29 (Colon) | Nude | 4.5 - 15 mg/kg | i.p. | Not specified | Tumor growth inhibition | [6] |

| MIAPaCa2 (Pancreatic) | Nude | 10 mg/kg | i.p. | Every 4 days for 3 weeks | Significant reduction in tumor volume | [11] |

| Patient-Derived Xenograft (Pancreatic) | NSG | 10 mg/kg | i.p. | Every 4 days | Dramatic reduction in tumor growth | [11] |

| Pediatric Solid Tumors | Not specified | 10 mg/kg | i.p. | Every 4 days for 3 doses, repeated at day 21 | Varied responses, significant toxicity observed | [10] |

| Acute Lymphoblastic Leukemia | Not specified | 5 mg/kg | i.p. | Every 4 days for 3 doses, repeated at day 21 | Toxicity precluded analysis in some models | [10] |

Table 3: this compound in Combination Therapy

| Cell Line | Mouse Strain | This compound Dose & Schedule | Combination Agent & Schedule | Key Outcomes | Reference |

| BT-474 | SCID | 8 mg/kg i.p. q4d x 3 | Trastuzumab (10 mg/kg i.p. twice weekly for 4 weeks) | Enhanced anti-tumor activity | [8][12] |

| KPL4 | nu/nu | 10 mg/kg i.p. q4d x 3 | Trastuzumab (10 mg/kg i.p. twice weekly for 4 weeks) | Enhanced anti-tumor activity | [8][12] |

| MCF7 | nu/nu | 6 mg/kg i.p. q4d x 3 | Doxorubicin (2.5 mg/kg i.v. q4d x 3) | Enhanced anti-tumor activity | [8][12] |

| KPL4 | nu/nu | 5 mg/kg i.p. q4d x 3 | Capecitabine (450 mg/kg oral daily for 14 days) | Enhanced anti-tumor activity | [8][12] |

Experimental Protocols

This compound Formulation

Note: The vehicle composition can vary between studies. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.

Example Formulation 1:

-

Vehicle: 10% ethanol dissolved in PBS.[11]

-

Preparation: Dissolve this compound in 100% ethanol to create a stock solution. For administration, dilute the stock solution with PBS to achieve the final concentration of 10% ethanol.

Example Formulation 2:

-

Vehicle: 2% v/v Cremophor EL, 2% v/v dimethylacetamide, and acidified water (pH 5).[10]

-

Preparation: This formulation requires careful preparation to ensure proper solubilization and stability. It is recommended to first dissolve this compound in dimethylacetamide, then add Cremophor EL, and finally bring to the final volume with acidified water.

Example Formulation 3:

-

Vehicle: DMSO and corn oil.[6]

-

Preparation: Prepare a high-concentration stock solution of this compound in fresh DMSO. For administration, add the required volume of the DMSO stock to corn oil and mix thoroughly immediately before use. For example, to prepare a 1 mL working solution, add 20 µL of a 200 mg/mL DMSO stock to 980 µL of corn oil.[6]

Xenograft Model Establishment

Materials:

-

Cancer cell line of interest

-